3-(1H-tetrazol-1-yl)propanoic acid

Overview

Description

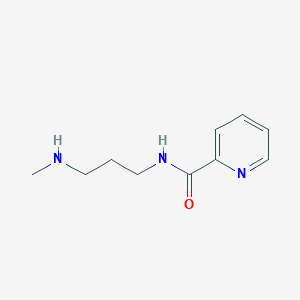

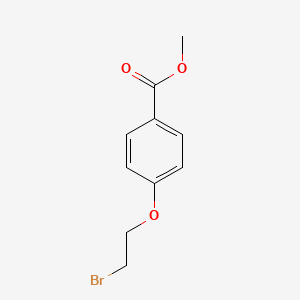

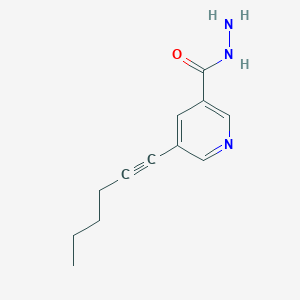

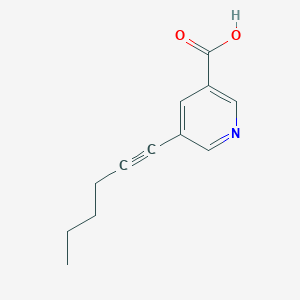

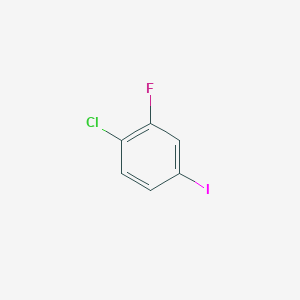

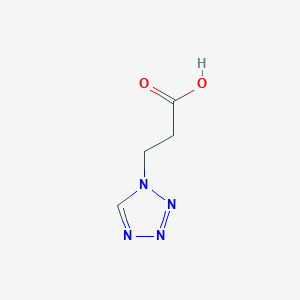

3-(1H-tetrazol-1-yl)propanoic acid is an organic compound with the empirical formula C4H6N4O2 . It belongs to the class of heterocyclic compounds known as tetrazoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrazole ring attached to a propanoic acid group . The molecular weight of this compound is 142.12 g/mol . The SMILES string representation of this molecule is O=C(O)CCN1N=NN=C1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm^3, a boiling point of 377.0±44.0 °C at 760 mmHg, and a flash point of 181.8±28.4 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications

Synthesis and Characterization

- Efficient Synthesis : An efficient two-step synthesis process for new 3-alkoxy-3-(1H-tetrazol-5-yl)propionic acids and related compounds was developed, utilizing [2 + 3] cycloaddition reactions between the nitrile group of β-cyanocarboxylic acids with sodium azide in the presence of zinc chloride. These tetrazolic acids, structurally analogous to succinic acid, were isolated with moderate to good yields (Zanatta et al., 2013).

Coordination Chemistry

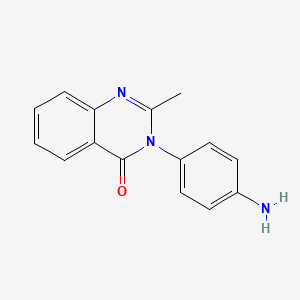

- Lanthanum Complexes : The study on lanthanum complexes utilizing bifunctional 5-substituted tetrazolatecarboxylate ligands, including 3-(5-amino-2H-tetrazol-1(5H)-yl)propanoic acid, revealed mononuclear structures, polymeric chains, and 2D layer networks. These complexes displayed ligand-centered luminescence, making them potential materials for optical use (Shen et al., 2016).

- Copper(II) Coordination Polymers : Research on copper(II) coordination polymers constructed from bifunctional 5-substituted-tetrazole-carboxylate ligands demonstrated the formation of mononuclear and polymeric structures with different coordination modes. These complexes also showed ligand-centered luminescence at room temperature (Yang et al., 2016).

Catalysis and Synthesis

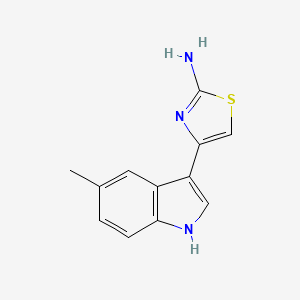

- Catalyst for Tetrazole Synthesis : A study presented a novel catalyst for the synthesis of diverse tetrazoles from amino acids. The catalyst, based on 3-mercapto-1,2,4-triazole functionalized Fe3O4 and Cu nanoparticles, demonstrated efficiency in synthesizing tetrazoles, including 3-(1H-indol-3-yl)-2-(1H-tetrazol-1-yl)propanoic acid, under optimized conditions. This approach offers a greener and potentially more cost-effective method for heterocycle synthesis (Khorramabadi et al., 2020).

Complex Synthesis and Characterization

- Homochiral Zn(II) Coordination Polymer : The synthesis of a homochiral Zn(II) coordination polymer using a tetrazole-based ligand demonstrated interesting properties like second harmonic generation (SHG) activity and fluorescence. This showcases the potential of tetrazole derivatives in materials science (Li, 2012).

Pharmaceutical and Bioactive Molecule Synthesis

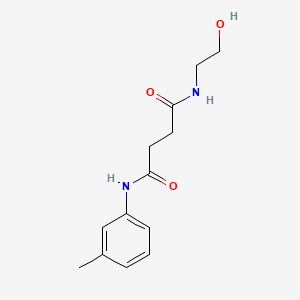

- Combinatorial Tetrazole Synthesis : 3-Substituted 3-isocyano propionates were used in a novel method for the combinatorial synthesis of carboxylic acid isosteric 5-substituted 1H-tetrazoles. This demonstrates the role of tetrazole derivatives in the synthesis of bioactive molecules (Mayer et al., 2005).

Luminescence and Optical Properties

- Luminescent Manganese(II) Complexes : Research on manganese(II) coordination complexes using tetrazole carboxylate ligands showed structures with unique luminescence properties, further enhancing the understanding of tetrazole derivatives in optical applications (Shen et al., 2016).

Environmental Degradation Studies

- Photodegradation of Energetic Compounds : A study investigated the photodegradation of bis(1H-tetrazol-5-yl)amine, a tetrazole derivative used in the defense industry, demonstrating how these compounds degrade in aquatic environments under different light conditions (Halasz et al., 2020).

Radiochemistry Applications

- Rhenium(I) and Technetium(I) Complexes : The study focused on synthesizing and characterizing rhenium(I) and technetium(I) tricarbonyl complexes with tetrazole-based ligands. These complexes are of interest in the development of radiopharmaceuticals (Makris et al., 2012).

Structural Chemistry

- Barium(II) Compounds and Luminescence : The synthesis and crystal structure analysis of barium(II) compounds using tetrazole carboxylic acids revealed unique coordination compounds with luminescent properties, contributing to the understanding of tetrazole-based coordination chemistry (Gu et al., 2018).

properties

IUPAC Name |

3-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c9-4(10)1-2-8-3-5-6-7-8/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTYEYUOSFTJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361542 | |

| Record name | 3-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92614-86-3 | |

| Record name | 3-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-(1H-tetrazol-1-yl)propanoic acid in the formation of the Cadmium complex described in the research?

A: The research focuses on the crystal structure of a Cadmium complex synthesized using this compound (Htzp) as a ligand. The study reveals that the Htzp molecule acts as a bridging ligand, coordinating with the Cadmium (CdII) cation through its nitrogen atoms. [] Specifically, two Htzp ligands coordinate to each CdII cation. This coordination, alongside the bridging by thiocyanate (SCN−) anions, results in the formation of a layered structure. These layers are further stabilized and connected by hydrogen bonds, demonstrating the role of Htzp in building the three-dimensional supramolecular structure of the complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.